![molecular formula C13H10ClN3O B11792091 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline](/img/structure/B11792091.png)
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline is a chemical compound with the molecular formula C12H8ClN3O and a molecular weight of 245.66 g/mol . This compound is characterized by the presence of a chloro-substituted oxazolo[5,4-b]pyridine ring attached to a benzene ring via a methyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline typically involves the following steps:
Formation of the Oxazolo[5,4-b]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazolo[5,4-b]pyridine ring.
Attachment of the Benzene Ring: The final step involves the attachment of the benzene ring via a methyl group to the oxazolo[5,4-b]pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity. The process may involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Reaktionstypen
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um das Chloratom zu entfernen oder andere funktionelle Gruppen zu reduzieren.
Substitution: Das Chloratom kann mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Oxiden und anderen oxidierten Derivaten.
Reduktion: Bildung von dechlorierten oder reduzierten Derivaten.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)anilin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, obwohl es noch nicht für die medizinische Anwendung zugelassen ist.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)anilin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege werden noch untersucht, und weitere Forschung ist erforderlich, um seinen Wirkmechanismus vollständig zu klären .
Wirkmechanismus
The mechanism of action of 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(6-Chloro-oxazolo[5,4-b]pyridin-2-yl)-phenylamine: Ähnliche Struktur mit geringfügigen Variationen in den funktionellen Gruppen.
6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine: Fehlt die Anbindung des Benzolrings.
Einzigartigkeit
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)anilin ist einzigartig aufgrund seiner spezifischen strukturellen Konfiguration, die ihm besondere chemische und biologische Eigenschaften verleiht. Sein chlor-substituierter Oxazolo[5,4-b]pyridinring und die Anbindung des Benzolrings machen ihn zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
Molekularformel |
C13H10ClN3O |
|---|---|
Molekulargewicht |
259.69 g/mol |
IUPAC-Name |
4-[(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H10ClN3O/c14-9-6-11-13(16-7-9)18-12(17-11)5-8-1-3-10(15)4-2-8/h1-4,6-7H,5,15H2 |
InChI-Schlüssel |
OAROSPRYTAJVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)N=CC(=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


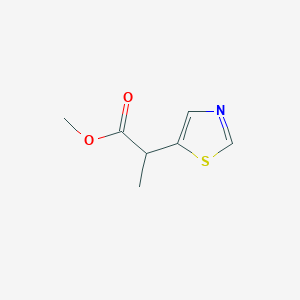
![7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11792015.png)
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11792017.png)
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11792029.png)
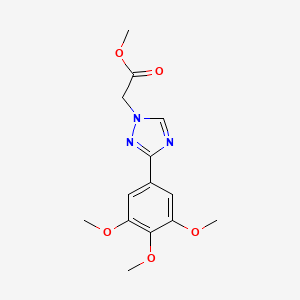
![7-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11792044.png)
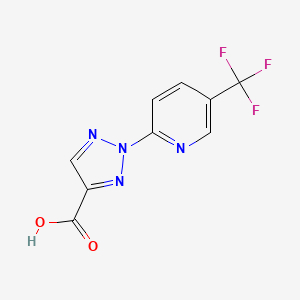

![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carboxylic acid](/img/structure/B11792062.png)


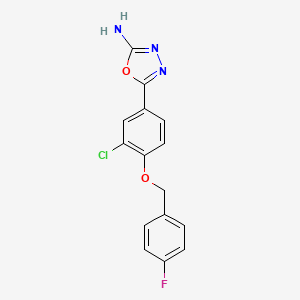
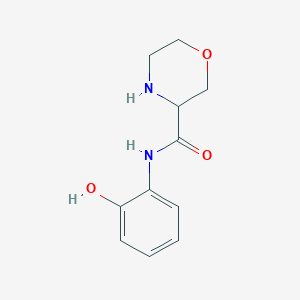
![1-(4-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11792086.png)
